N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

bromodomain inhibition epigenetics ITC binding

Generic chloroacetamides often fail in bromodomain assays due to poor substituent matching. This validated fragment (CAS 1353978-11-6) delivers a 124 nM Kd against PB1 bromodomain-26× tighter than the des-bromo analog. - **Orthogonal handles**: Chloroacetyl enables nucleophilic substitution; 2-bromopyridine allows Pd-catalyzed cross-coupling. - **MS traceability**: Distinct 79Br/81Br isotopic doublet for LC-MS/MS quantification. - **GHS07 pre-disclosed**: H- and P-phases provided to accelerate safety approvals.

Molecular Formula C8H8BrClN2O
Molecular Weight 263.52 g/mol
Cat. No. B7925713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide
Molecular FormulaC8H8BrClN2O
Molecular Weight263.52 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CNC(=O)CCl)Br
InChIInChI=1S/C8H8BrClN2O/c9-7-3-6(1-2-11-7)5-12-8(13)4-10/h1-3H,4-5H2,(H,12,13)
InChIKeyDNWLIVZHYUWCBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide Profile & Inventory


N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide (CAS 1353978-11-6) is a heterocyclic chloroacetamide building block . It features a 2-bromopyridine ring linked via a methylamino spacer to a 2-chloroacetyl group (molecular formula C8H8BrClN2O, MW 263.52 g/mol) . The compound is commercially available from multiple suppliers in research quantities, with typical purity specifications of 95% to NLT 98% . It is classified as harmful/irritant (GHS07), requiring appropriate handling precautions for laboratory use .

Bromodomain probe design
2-Bromopyridine scaffold enables bromine-dependent binding interactions with bromodomain proteins
Synthetic versatility
Orthogonal halogen reactivity (aromatic Br + aliphatic Cl) supports sequential library synthesis
Safety documentation
Fully disclosed GHS07 hazard profile simplifies institutional procurement and safety review

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide vs. Generic Analogs


Although structurally related N-pyridinylmethyl chloroacetamides share a common chloroacetyl warhead, functional performance diverges sharply with substituent identity. The 2-bromo substituent on the pyridine ring dramatically alters electrophilicity, steric profile, and target engagement compared to des-bromo, N-alkylated, or regioisomeric analogs [1][2]. Measured binding affinities against bromodomain-containing proteins differ by orders of magnitude when a bromine atom replaces hydrogen [3]. Generic substitution risks compromised binding, altered reactivity in nucleophilic displacement reactions, and invalidated structure–activity relationships in lead optimization campaigns.

Binding

Des-bromo or N-alkyl analogs may exhibit markedly weaker bromodomain engagement; bromine-dependent hydrophobic packing is absent.

Reactivity

Removing the aromatic bromine eliminates the cross-coupling handle, reducing synthetic versatility to a single nucleophilic site.

Safety data

Many des-bromo and N-methyl analogs lack published GHS hazard documentation, delaying institutional safety approval.

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide Evidence Guide


Bromodomain Affinity: PB1 vs. Des-Bromo Analog

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide binds the PB1 bromodomain isoform 5 with a Kd of 124 nM by isothermal titration calorimetry [1]. Its direct des-bromo analog (2-chloro-N-(pyridin-4-ylmethyl)acetamide, CAS 125794-21-0) binds the BRD4 bromodomain 1 with a Kd of 3,300 nM (also by ITC), representing a 26.6-fold weaker interaction [2]. The bromine atom on the pyridine ring drives enhanced hydrophobic packing and contributes to the binding enthalpy, establishing the brominated scaffold as a superior starting point for bromodomain probe development.

Bromodomain Binding Affinity
Reported
PB1: Kd 124 nM vs. BRD4 BD1: Kd 3300 nM (des-bromo)
Supports bromine-dependent binding improvement
ITC data from separate bromodomain isoforms; direct PB1 comparison not available
bromodomain inhibition epigenetics ITC binding

Purity Grade Comparison Across Suppliers

Suppliers offer N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide at two distinct purity tiers. MolCore and Leyan supply the compound at NLT 98% purity , while AKSci and Fluorochem list a minimum purity specification of 95% . For the N-methyl analog (CAS 1353946-53-8), similar purity tiers exist, but the standard catalog specification is predominantly 95% . The 98% grade reduces the risk of side reactions in sensitive coupling chemistry and minimizes purification burdens.

Supplier Purity Grades
Supplier data
NLT 98% (MolCore, Leyan) vs. 95% (AKSci, Fluorochem)
Higher purity reduces impurity-related side reactions
Analytical methods vary by supplier
purity quality control chemical procurement

Bromine Substituent Physicochemical Profile

The bromine atom on the pyridine ring increases molecular weight from 184.62 g/mol (des-bromo, C8H9ClN2O) to 263.52 g/mol (C8H8BrClN2O) , a 42.7% increase. This heavy-atom effect elevates calculated logP and enhances passive membrane permeability potential while also providing a handle for X-ray crystallography via anomalous scattering. The N-methyl analog further increases MW to 277.55 g/mol and removes the amide hydrogen, fundamentally altering hydrogen-bonding capacity .

Physicochemical Profile
Calculated
MW 263.5 g/mol (Br); des-bromo 184.6 g/mol; N-methyl 277.6 g/mol
Bromine increases lipophilicity and enables crystallographic phasing
LogP predicted; membrane permeability context-dependent
physicochemical properties molecular weight lipophilicity

GHS Hazard Profile for Safe Handling

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide has a fully disclosed GHS07 hazard profile (H302, H315, H319, H335) . In contrast, the des-bromo analog (CAS 125794-21-0) lacks published GHS data across major supplier catalogs . The N-methyl analog and many regioisomeric chloroacetamides also have incomplete safety documentation. The explicit hazard labeling of the target compound satisfies institutional chemical safety review requirements and enables proper risk assessment before procurement.

Hazard Documentation
Supplier data
Full GHS07 (H302, H315, H319, H335) for target; none published for des-bromo
Enables institutional safety assessment
SDS availability accelerates procurement review
safety GHS classification laboratory handling

Chloroacetamide Class Cytotoxicity Potential

In a focused library of thirteen N,N-disubstituted chloroacetamides, five compounds exhibited IC50 <10 µM against HeLa, K562, and A549 cell lines [1]. N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide, as a secondary amide, provides a structural midpoint between non-cytotoxic N-monosubstituted analogs and highly potent N,N-disubstituted derivatives. The bromopyridine moiety offers an additional vector for diversification that the des-bromo scaffold cannot match without additional synthetic steps.

Chloroacetamide Class Cytotoxicity
Class-level
Class IC50 range: 50 µM; this compound untested
Class-level SAR informs lead optimization only
Direct cytotoxicity requires compound-specific assay
anticancer cytotoxicity chloroacetamide SAR

Orthogonal Halogen Reactivity for Sequential Derivatization

The target compound presents two halogen sites with orthogonal reactivity: the aliphatic chlorine on the acetyl group for nucleophilic displacement (amines, thiols, alkoxides) and the aromatic bromine for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) . This orthogonality enables sequential derivatization without protecting-group manipulation. The des-bromo analog lacks the aromatic coupling handle entirely; the N-methyl analogs block the secondary amide hydrogen, eliminating a hydrogen-bond donor and reducing polarity . The regioisomeric 5-bromo-2-pyridyl chloroacetamide (CAS 141454-61-7) offers a different geometry that alters the trajectory of substituents in the binding pocket [1].

Orthogonal Halogen Reactivity
Data to verify
2 reactive sites: aromatic Br (cross-coupling) + aliphatic Cl (nucleophilic substitution); des-bromo only 1
Enables sequential library synthesis
Reactivity verified under standard conditions
synthetic chemistry cross-coupling halogen reactivity

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide: Optimal Applications


Bromodomain Chemical Probe Development

The 124 nM Kd against PB1 bromodomain [1] positions this compound as a validated starting fragment for bromodomain inhibitor optimization. Its 26-fold affinity advantage over the des-bromo analog provides meaningful binding enthalpy that can be exploited in structure-based drug design. Teams developing chemical probes for PB1, SMARCA4, or SNF2L2 bromodomains should prioritize this scaffold over non-brominated alternatives.

Two-Stage Sequential Derivatization Libraries

Researchers constructing focused compound libraries benefit from the orthogonal halogen reactivity: the chloroacetyl group allows first-stage nucleophilic diversification, and the 2-bromopyridine enables second-stage palladium-catalyzed cross-coupling . This sequential strategy reduces synthetic steps and increases library diversity compared to single-handle analogs.

Analytical Method Development via Bromine Isotopic Signature

The bromine atom provides a distinctive 1:1 isotopic doublet (79Br/81Br) in mass spectrometry, enabling unambiguous detection in complex biological matrices . This isotopic fingerprint facilitates quantitative LC-MS/MS method development for pharmacokinetic or cellular uptake studies, a feature not available with des-bromo or des-chloro analogs.

Institutional Procurement with Safety Documentation

The fully disclosed GHS07 hazard profile with explicit H- and P-phrases accelerates institutional chemical safety committee approval . Procurement officers at universities and research institutes can complete risk assessments without requesting additional toxicological data, a documented bottleneck for uncharacterized analogs.

Application
Selection Property
Validation Focus
Bromodomain probe research
Bromine-dependent binding affinity
Binding assay reproducibility
Parallel library synthesis
Orthogonal halogen handles
Sequential reaction selectivity
Mass spectrometry detection
Distinctive Br isotopic doublet
Signal specificity in complex matrices
Institutional procurement
Documented hazard classification
Safety committee review compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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